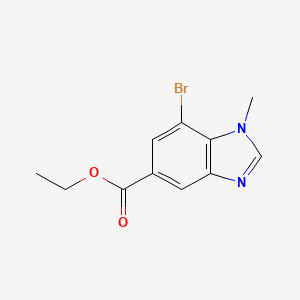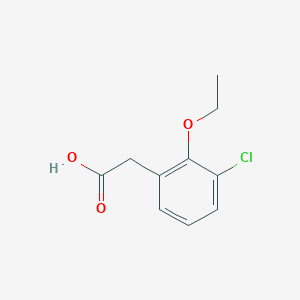
2-(3-Chloro-2-ethoxyphenyl)acetic acid
Descripción general
Descripción
2-(3-Chloro-2-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution Reaction: : One common method to synthesize 2-(3-Chloro-2-ethoxyphenyl)acetic acid involves the aromatic substitution of 3-chloro-2-ethoxybenzene with a suitable acetic acid derivative. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.
-
Esterification and Hydrolysis: : Another route involves the esterification of 3-chloro-2-ethoxyphenol with ethyl chloroacetate, followed by hydrolysis of the ester to yield the desired acetic acid derivative. This method often uses acidic or basic hydrolysis conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 2-(3-Chloro-2-ethoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
-
Substitution: : The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols. This reaction often requires a base such as sodium hydroxide (NaOH) to facilitate the substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thiols derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(3-Chloro-2-ethoxyphenyl)acetic acid is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic chemistry.
Biology
This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound in biochemical assays to understand the interaction of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor for agrochemicals. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-(3-Chloro-2-ethoxyphenyl)acetic acid exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The chloro and ethoxy groups can enhance binding affinity to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-2-methoxyphenyl)acetic acid
- 2-(3-Bromo-2-ethoxyphenyl)acetic acid
- 2-(3-Chloro-2-ethoxyphenyl)propanoic acid
Uniqueness
2-(3-Chloro-2-ethoxyphenyl)acetic acid is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The specific positioning of these groups can affect the compound’s interaction with biological targets and its overall chemical behavior.
Propiedades
IUPAC Name |
2-(3-chloro-2-ethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-14-10-7(6-9(12)13)4-3-5-8(10)11/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBLIHKAWVVJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)
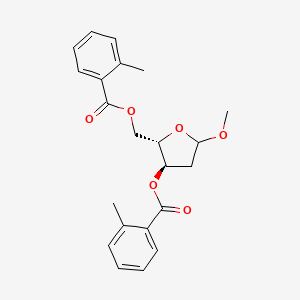

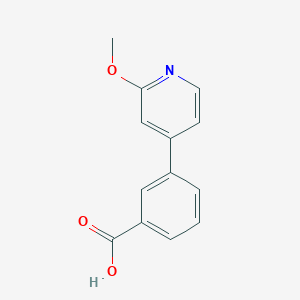
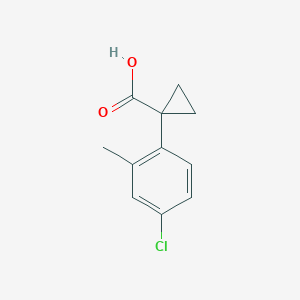

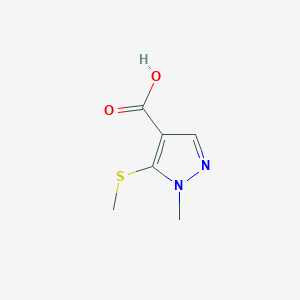
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
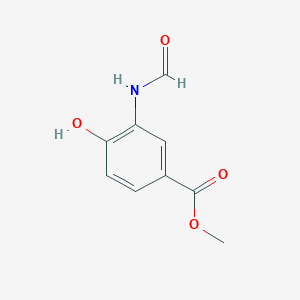
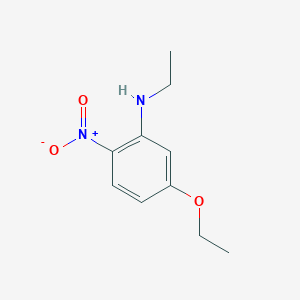
![N-[(2-oxocyclohexyl)methyl]formamide](/img/structure/B1431998.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
